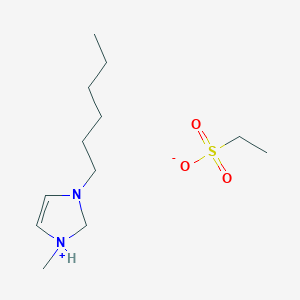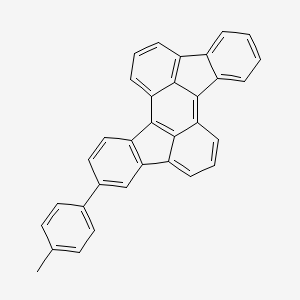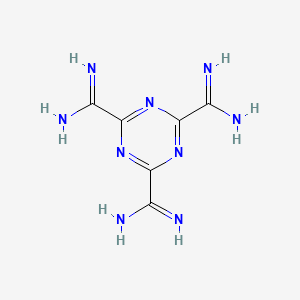
7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione: is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring system with a methyl group at the 7a position and a dihydro functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of the Methyl Group: The methyl group at the 7a position can be introduced using methylation reactions, often employing reagents like methyl iodide or dimethyl sulfate.
Reduction to Dihydro Form: The dihydro functionality can be introduced through reduction reactions, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors for efficient cyclization.
Catalytic Methylation: Employing catalytic systems to enhance the methylation step.
Optimized Reduction Processes: Using advanced reduction techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Further reduction can yield fully saturated analogs.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of electrophiles and nucleophiles under acidic or basic conditions.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Analogs: Fully saturated benzofuran derivatives.
Substituted Compounds: Benzofuran derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of various organic reactions.
Biology
Pharmacological Studies: Investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a scaffold for the development of new therapeutic agents.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound without the methyl and dihydro functionalities.
7-Methylbenzofuran: Similar structure but lacks the dihydro functionality.
Dihydrobenzofuran: Lacks the methyl group at the 7a position.
Uniqueness
Structural Features: The presence of both the methyl group and dihydro functionality at specific positions makes 7a-Methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione unique.
Reactivity: The compound’s unique structure influences its reactivity and the types of reactions it can undergo.
Applications: Its distinct properties make it suitable for specific applications in research and industry that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
856016-89-2 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
7a-methyl-6,7-dihydro-3H-2-benzofuran-1,5-dione |
InChI |
InChI=1S/C9H10O3/c1-9-3-2-7(10)4-6(9)5-12-8(9)11/h4H,2-3,5H2,1H3 |
Clave InChI |
OFBXRVQPERKFBU-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(=O)C=C1COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)



![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)







